Selective HER2 Tyrosine Kinase Inhibition: 5-Benzylidenehydantoin Derivatives vs. Multi-Kinase Profiling Panel
A 2025 study evaluated fifteen 5-benzylidenehydantoin derivatives (compounds 24–38) against a panel of eight receptor tyrosine kinases (RTKs) at a screening concentration of 10 µM. Six derivatives demonstrated moderate inhibition of HER2, defined as residual enzyme activity ≤60% at 10 µM. Compound 25 reduced HER2 activity to 45% residual; compound 28 reduced HER2 activity to 57% residual; compound 32 reduced HER2 activity to 60% residual; compound 34 reduced HER2 activity to 49% residual; and compound 38 reduced HER2 activity to 56% residual [1]. Notably, compound 38 exhibited a broader multi-kinase inhibition profile resembling sunitinib, with activity against VEGFR2 (27% residual enzyme activity), PDGFRα (32% residual), and PDGFRβ (25% residual) in addition to HER2 [1]. Molecular docking revealed binding interactions with HER2 residues Met801, Leu726, Leu852, Phe1004, Val734, and Leu796, providing a structural basis for the observed selectivity [1]. The parent unsubstituted 5-benzylidenehydantoin scaffold serves as the foundational core from which these target-specific derivatives are generated.
| Evidence Dimension | HER2 Tyrosine Kinase Inhibition at 10 µM |
|---|---|
| Target Compound Data | Compound 25: 45% residual enzyme activity; Compound 28: 57% residual; Compound 32: 60% residual; Compound 34: 49% residual; Compound 38: 56% residual |
| Comparator Or Baseline | Vehicle control (DMSO) baseline = 100% enzyme activity; DMSO residual activity reported as 100±4.6% |
| Quantified Difference | 51-55% inhibition of HER2 kinase activity at 10 µM for most potent derivatives (45-60% residual activity) |
| Conditions | In vitro kinase inhibition assay; eight RTK panel (EGFR, HER2, HER3, IGF1R, InsR, VEGFR-2, PDGFRα, PDGFRβ); 10 µM compound concentration |
Why This Matters
Demonstrates that the 5-benzylidenehydantoin scaffold yields derivatives with measurable and variable HER2 inhibitory activity, enabling scaffold optimization for kinase-targeted research applications.
- [1] Naufal M, Hermawati E, Danova A, et al. Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5-Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors. ChemistryOpen. 2025;e202500158. View Source
